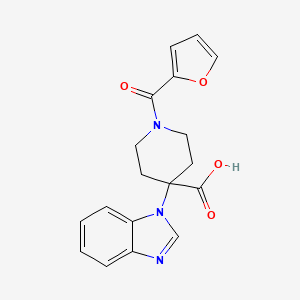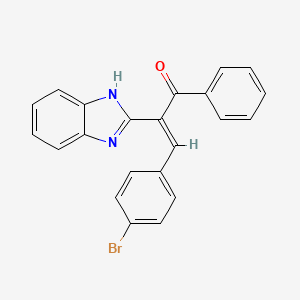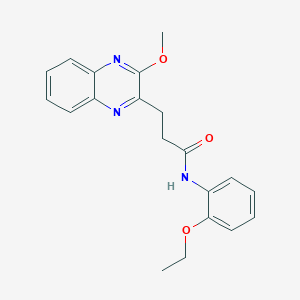![molecular formula C14H20N2O4S B5340174 N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5340174.png)
N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide, also known as MS-275, is a small molecule histone deacetylase inhibitor (HDACi) that has been extensively studied for its potential therapeutic applications. HDACi drugs have been shown to have anti-cancer properties, and MS-275 is no exception. In
Mecanismo De Acción
The mechanism of action of N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide involves the inhibition of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which results in a more relaxed chromatin structure and increased transcription of genes that are involved in cell cycle arrest, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inducing cell cycle arrest, differentiation, and apoptosis, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide for lab experiments is its specificity for HDAC enzymes. Unlike other HDACi drugs, this compound selectively inhibits class I HDAC enzymes, which are overexpressed in many types of cancer. This specificity reduces the risk of off-target effects and toxicity. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide. One area of interest is the development of more potent and selective HDACi drugs that can overcome the limitations of this compound. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to HDACi drugs such as this compound. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in the treatment of various types of cancer.
Métodos De Síntesis
N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide was first synthesized in 1999 by a team of chemists at the Memorial Sloan-Kettering Cancer Center. The synthesis method involves the reaction of N-methyl-4-aminobenzenesulfonamide with 3-(4-morpholinyl)-3-oxopropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. HDACi drugs such as this compound have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In preclinical studies, this compound has shown promising results in the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer.
Propiedades
IUPAC Name |
N-methyl-4-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15-21(18,19)13-5-2-12(3-6-13)4-7-14(17)16-8-10-20-11-9-16/h2-3,5-6,15H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZPTEMESDPROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isobutyl-6-(3-pyridin-3-ylpropanoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5340091.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-diethylacetamide](/img/structure/B5340104.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5340107.png)
![(2-chloro-6-methoxy-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5340109.png)
![(4aS*,8aR*)-6-[(4-oxo-4H-chromen-3-yl)methyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5340112.png)
![5-{5-bromo-2-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5340118.png)
![N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5340121.png)




![2-methyl-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5340169.png)
![N-[2-(ethylamino)-1-methyl-2-oxoethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5340178.png)
![4-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5340182.png)